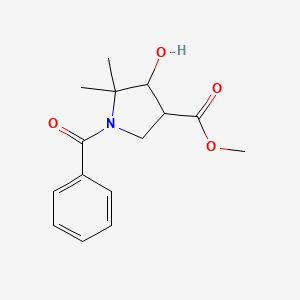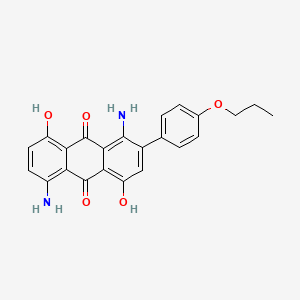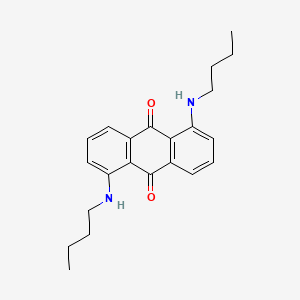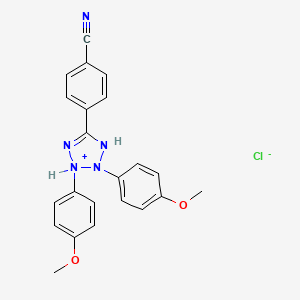
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays, particularly in cell viability and proliferation studies. This specific compound is characterized by the presence of cyanophenyl and methoxyphenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride typically involves the reaction of tetrazolium salts with appropriate aryl substituents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Potential use in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biochemical sensors and analytical devices.
Mechanism of Action
The mechanism of action for this compound involves its interaction with cellular components, leading to measurable changes in cell viability or metabolic activity. The molecular targets may include enzymes involved in redox reactions, and the pathways could involve electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazolium,5-(4-nitrophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- 2H-Tetrazolium,5-(4-aminophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
Uniqueness
The presence of the cyanophenyl group in 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride may impart unique electronic properties, making it distinct from other tetrazolium compounds. This uniqueness could be reflected in its reactivity and applications in various assays.
Properties
Molecular Formula |
C22H20ClN5O2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-[2,3-bis(4-methoxyphenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzonitrile;chloride |
InChI |
InChI=1S/C22H19N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3,(H,24,25);1H |
InChI Key |
JFEMCSLYJFWCCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[NH+]2N=C(NN2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


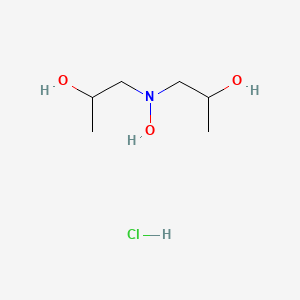

![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
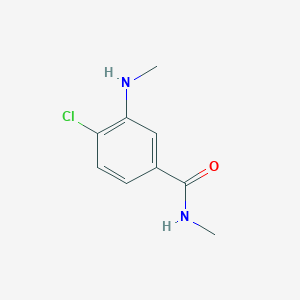
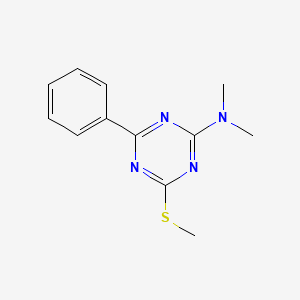
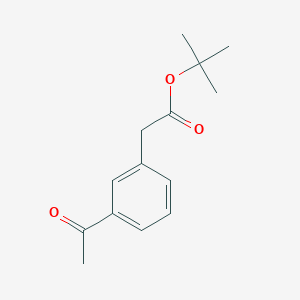
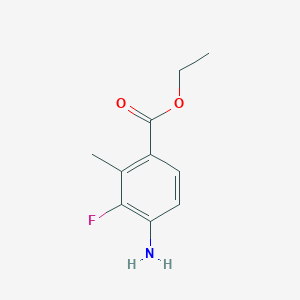
![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)

![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)
